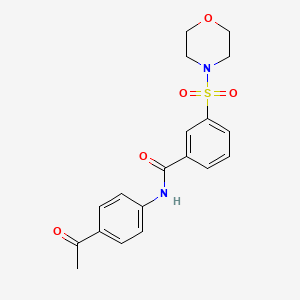

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

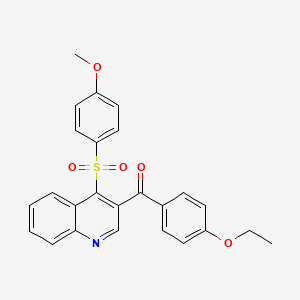

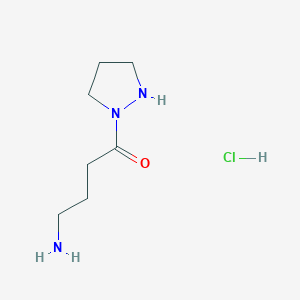

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a member of the benzothiazole family and has been found to have various biological activities.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, a benzothiazole-substituted compound, has been synthesized through diastereoselective processes. These compounds exhibit moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains. The structure of these compounds can be altered, for instance, by adding methoxyphenyl or ethoxyphenyl groups to the β-lactam ring, enhancing their potency, particularly in antimalarial applications. Furthermore, these compounds have been evaluated for mammalian cell toxicity, indicating their potential for medicinal use (Alborz et al., 2018).

pKa Determination of Derivatives

The acidity constants of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide derivatives have been determined, providing insights into their chemical behavior. This is crucial for understanding their interaction in biological systems, as the protonation states of these compounds can influence their pharmacological profiles (Duran & Canbaz, 2013).

Antimicrobial Nano-Materials

Compounds derived from N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have shown effectiveness against pathogenic bacteria and Candida species. Their antimicrobial activities, combined with a study on their cytotoxic properties, indicate their potential in developing new antimicrobial agents. The compound's structure plays a significant role in its activity, as seen with derivatives having a 2,6-dimethylpiperidine group showing significant anticandidal activity (Mokhtari & Pourabdollah, 2013).

Corrosion Inhibition

Inhibition of Steel Corrosion

Derivatives of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been synthesized and tested for their corrosion inhibiting properties. These compounds exhibit high efficiency in preventing steel corrosion in acidic environments. Their mechanism of action involves both physical and chemical adsorption onto the steel surface, providing a protective barrier against corrosion (Hu et al., 2016).

Anticancer Activity

Evaluation of Anticancer Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds have been screened against various human tumor cell lines, demonstrating promising anticancer properties. The structure-activity relationship highlights the potential of these compounds in the development of new anticancer drugs (Waghmare et al., 2013).

Mécanisme D'action

Target of Action

Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular and anti-inflammatory activities, suggesting potential targets could be related to these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with essential biochemical processes in these bacteria. Similarly, some benzothiazole derivatives have shown anti-inflammatory properties, possibly by inhibiting cyclooxygenase enzymes .

Pharmacokinetics

A compound with a similar structure was found to have high gastrointestinal absorption and was identified as a cyp1a2 and cyp2c19 inhibitor . These properties could potentially affect the compound’s bioavailability and metabolism.

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular and anti-inflammatory activities , suggesting that they may have similar effects.

Propriétés

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-8-9-12(2)16-15(11)19-17(22-16)18-14(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAXBLPUEOUMHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone](/img/structure/B2366399.png)

![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)

![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)

![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)